molecular formula C20H23N3O2S3 B2748435 4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-70-4

4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No.: B2748435
CAS No.: 941234-70-4
M. Wt: 433.6
InChI Key: RFSCHLCWUKJVAG-UHFFFAOYSA-N
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Description

4-(5-((4-(3,4-Dimethylphenyl)piperazin-1-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a useful research compound. Its molecular formula is C20H23N3O2S3 and its molecular weight is 433.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has been conducted on derivatives similar to the specified compound, focusing on their synthesis and evaluation for antimicrobial properties. For instance, studies on triazole derivatives have shown that these compounds possess good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antiproliferative Agents

Another area of application is in the development of antiproliferative agents. Sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have demonstrated moderate to good antiproliferative activity against cancer cell lines, such as oesophagus, gastric, and prostate cancers. This research suggests that these compounds may serve as promising leads for the development of new antitumor agents (Fu et al., 2017).

Anticancer Evaluation

Additionally, the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share structural features with the specified compound, has been investigated. These compounds have been evaluated against a variety of cancer cell lines, revealing that those with a piperazine substituent exhibit significant anticancer activity, thereby providing a foundation for further development of cancer therapies (Turov, 2020).

Antiviral and Antimicrobial Activities

Derivatives incorporating elements of the specified compound have also been explored for their antiviral and antimicrobial potentials. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat have shown promising antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, suggesting their application in addressing infectious diseases (Reddy et al., 2013).

Ligands for Receptor Studies

Research into substituted piperazines as ligands for melanocortin receptors has provided insights into the structural and pharmacological characterization of these compounds, underscoring their utility in receptor studies and potential therapeutic applications (Mutulis et al., 2004).

Properties

IUPAC Name

4-[5-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S3/c1-14-4-5-17(12-15(14)2)22-8-10-23(11-9-22)28(24,25)20-7-6-19(27-20)18-13-26-16(3)21-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSCHLCWUKJVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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